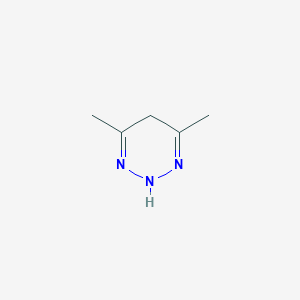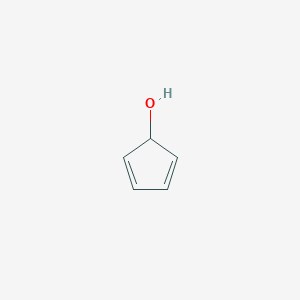
4-Bromo-1,3,3,4,5,5,6,6-octafluoro-2-nitrocyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1,3,3,4,5,5,6,6-octafluoro-2-nitrocyclohex-1-ene is a fluorinated organic compound with a bromine and nitro group attached to a cyclohexene ring. This compound is notable for its unique structure, which combines multiple fluorine atoms with bromine and nitro functional groups, making it a subject of interest in various fields of chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,3,3,4,5,5,6,6-octafluoro-2-nitrocyclohex-1-ene typically involves the following steps:
Bromination: Introduction of the bromine atom to the cyclohexene ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Fluorination: Addition of fluorine atoms to the cyclohexene ring, which can be achieved through electrophilic fluorination using reagents like xenon difluoride (XeF2) or elemental fluorine (F2).
Nitration: Introduction of the nitro group using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, fluorination, and nitration processes, often carried out in specialized reactors designed to handle highly reactive and hazardous chemicals. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1,3,3,4,5,5,6,6-octafluoro-2-nitrocyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of amino-cyclohexene derivatives.
Oxidation: Formation of various oxidized cyclohexene derivatives.
Applications De Recherche Scientifique
4-Bromo-1,3,3,4,5,5,6,6-octafluoro-2-nitrocyclohex-1-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-1,3,3,4,5,5,6,6-octafluoro-2-nitrocyclohex-1-ene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1,3,3,4,5,5,6,6-octafluorocyclohex-1-ene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,3,3,4,5,5,6,6-Octafluoro-2-nitrocyclohex-1-ene:
4-Bromo-1,3,3,4,5,5,6,6-octafluorocyclohexane: Saturated analog, lacking the double bond, which influences its chemical behavior.
Uniqueness
4-Bromo-1,3,3,4,5,5,6,6-octafluoro-2-nitrocyclohex-1-ene is unique due to the combination of bromine, nitro, and multiple fluorine atoms on a cyclohexene ring. This unique structure imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Propriétés
| 79150-79-1 | |
Formule moléculaire |
C6BrF8NO2 |
Poids moléculaire |
349.96 g/mol |
Nom IUPAC |
4-bromo-1,3,3,4,5,5,6,6-octafluoro-2-nitrocyclohexene |
InChI |
InChI=1S/C6BrF8NO2/c7-5(13)4(11,12)2(16(17)18)1(8)3(9,10)6(5,14)15 |
Clé InChI |
PIVKVCZCRRBBAB-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(C(C(C1(F)F)(F)Br)(F)F)(F)F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)




![1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B14434363.png)
